molecular formula C17H19NO3S B2671975 2-Phenyl-4-tosylmorpholine CAS No. 321977-41-7

2-Phenyl-4-tosylmorpholine

Cat. No. B2671975
CAS RN: 321977-41-7
M. Wt: 317.4
InChI Key: KVKAXUNZCSWGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-tosylmorpholine is a chemical derivative of phenylmorpholine . Phenylmorpholines are known to act as releasers of monoamine neurotransmitters and have stimulant effects .


Synthesis Analysis

The synthesis of morpholines, including 2-Phenyl-4-tosylmorpholine, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Pd-Catalyzed Arylation of Pyridines: Phenyl tosylates like 2-Phenyl-4-tosylmorpholine are used in palladium-catalyzed arylation of pyridines. This method highlights the selective arylation at the C3-position of pyridines using a Pd(OAc)2-1,10-phenanthroline catalyst system, demonstrating the utility of phenyl tosylates in complex organic synthesis (Dai et al., 2013).

Pharmaceutical Applications

  • Synthesis of Antimicrobial Compounds: A study describes the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating the role of 2-Phenyl-4-tosylmorpholine in developing antimicrobial agents. The synthesized compounds showed significant activity against selected microbial species, underscoring its potential in pharmaceutical applications (Gul et al., 2017).

Materials Science

  • Electron Transport Materials in OLEDs: Compounds related to 2-Phenyl-4-tosylmorpholine, like phenanthroline-based compounds, have been reported for use in organic light-emitting diodes (OLEDs). These compounds exhibit high electron mobility and operational stability, vital for efficient OLED functionality (Kim et al., 2017).

Polymer Science

  • Cationic Polymerization: The temperature effects on the polymerization of 2-phenyl-2-oxazoline, involving the use of methyl tosylate, were investigated using an automated synthesizer. This research highlights the application of tosylate compounds in the field of polymer science (Hoogenboom et al., 2004).

Biochemistry and Cell Imaging

  • Iridium Complexes for Cell Imaging: Zwitterionic iridium complexes with characteristics similar to 2-Phenyl-4-tosylmorpholine show promising applications in cell imaging. Their luminescent properties make them suitable for use as dyes in aqueous solution, offering insights into cellular processes (Jiang et al., 2010).

properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-14-7-9-16(10-8-14)22(19,20)18-11-12-21-17(13-18)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKAXUNZCSWGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.